molecular formula C19H15NO3 B14525430 Benzene, 1-(diphenylmethoxy)-4-nitro- CAS No. 62516-66-9

Benzene, 1-(diphenylmethoxy)-4-nitro-

Cat. No.: B14525430
CAS No.: 62516-66-9
M. Wt: 305.3 g/mol
InChI Key: RBBLKGWJAPYZRS-UHFFFAOYSA-N
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Description

Benzene, 1-(diphenylmethoxy)-4-nitro- is an aromatic compound with a complex structure that includes a benzene ring substituted with a diphenylmethoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro- typically involves the nitration of diphenylmethoxybenzene. This process can be carried out by reacting diphenylmethoxybenzene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of Benzene, 1-(diphenylmethoxy)-4-nitro- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(diphenylmethoxy)-4-nitro- undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens, alkyl groups, or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of 1-(diphenylmethoxy)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-(diphenylmethoxy)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(diphenylmethoxy)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylmethoxy group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: A simpler aromatic compound with a nitro group.

    Diphenylmethane: Lacks the nitro group but has a similar diphenylmethoxy structure.

    Aniline: The reduced form of nitrobenzene with an amine group.

Uniqueness

Benzene, 1-(diphenylmethoxy)-4-nitro- is unique due to the combination of the diphenylmethoxy and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

62516-66-9

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

1-benzhydryloxy-4-nitrobenzene

InChI

InChI=1S/C19H15NO3/c21-20(22)17-11-13-18(14-12-17)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

RBBLKGWJAPYZRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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